Pcsk9-IN-17
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Overview
Description
Pcsk9-IN-17 is a compound that acts as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is an enzyme that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound helps to increase the number of LDL receptors available to clear LDL cholesterol from the bloodstream, thereby lowering blood cholesterol levels and reducing the risk of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Pcsk9-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
Pcsk9-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Helps in understanding the role of PCSK9 in cellular processes and its interactions with other proteins.
Medicine: Investigated for its potential therapeutic use in lowering LDL cholesterol levels and reducing the risk of cardiovascular diseases.
Industry: Used in the development of new drugs targeting PCSK9 for the treatment of hypercholesterolemia
Mechanism of Action
Pcsk9-IN-17 exerts its effects by binding to PCSK9 and preventing it from interacting with LDL receptors. This inhibition leads to an increase in the number of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream. The molecular targets involved in this mechanism include the active site of PCSK9 and the LDL receptor pathway .
Comparison with Similar Compounds
Similar Compounds
Alirocumab: A monoclonal antibody that inhibits PCSK9.
Evolocumab: Another monoclonal antibody targeting PCSK9.
Inclisiran: A small interfering RNA that reduces PCSK9 production.
Uniqueness of Pcsk9-IN-17
This compound is unique in its chemical structure and mode of action compared to other PCSK9 inhibitors. While monoclonal antibodies like alirocumab and evolocumab directly bind to PCSK9, this compound may offer different pharmacokinetic properties and potential advantages in terms of oral bioavailability and stability .
Properties
Molecular Formula |
C16H19N5OS |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2S)-N-(1,3-benzoxazol-2-yl)-2-methyl-N'-(5-methylsulfanylpyrimidin-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C16H19N5OS/c1-11(7-17-15-18-9-12(23-2)10-19-15)8-20-16-21-13-5-3-4-6-14(13)22-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,21)(H,17,18,19)/t11-/m0/s1 |
InChI Key |
DKVXVTNDNPPAKL-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CNC1=NC=C(C=N1)SC)CNC2=NC3=CC=CC=C3O2 |
Canonical SMILES |
CC(CNC1=NC=C(C=N1)SC)CNC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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